5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-9-19-20-16(25-9)18-15(22)13-6-12(21)14(8-24-13)23-7-10-2-4-11(17)5-3-10/h2-6,8H,7H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBRLXFWPYZBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiadiazole moiety: This step often involves the reaction of a thiadiazole derivative with the intermediate compound.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Bioactivity : Fluorine and trifluoromethyl groups in thiadiazole derivatives (e.g., flufenacet) correlate with enhanced bioactivity and environmental stability .
Core Flexibility : Rigid cores (pyran, pyrimidine) favor target binding, while flexible cores (pyrrolidine) improve pharmacokinetics but reduce potency .
Synthetic Feasibility : Thiadiazole-acetamide derivatives are synthesized in high yields (72–88%) via nucleophilic substitution, suggesting the target compound could be accessible using analogous methods .
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a derivative of thiadiazole and pyran that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest a promising profile for various pharmacological applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 341.35 g/mol
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The biological activity of 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has been evaluated through various studies focusing on its cytotoxic properties and mechanism of action.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
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Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma). It demonstrated significant cytotoxicity with IC values comparable to known anticancer agents.
- For instance, related thiadiazole derivatives showed IC values ranging from 0.28 to 0.52 µg/mL against MCF-7 and A549 cell lines .
- Mechanism of Action :
- Induction of Apoptosis :
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
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Inhibition of Bacterial Growth :
- Thiadiazole derivatives have exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The specific activity of 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide against various bacterial strains remains to be fully characterized but is expected based on structural analogs .
- Enzyme Inhibition :
Case Studies
A selection of case studies provides insight into the biological activity of thiadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
